molecular formula C24H28N4O4S B11306591 5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide

5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B11306591
M. Wt: 468.6 g/mol
InChI Key: ACQCIIBLLXNAOM-UHFFFAOYSA-N
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Description

5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, a piperidine sulfonyl group, and a phenylethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the piperidine sulfonyl group and the phenylethyl substituent. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The piperidine sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a carboxylic acid, while reduction of a nitro group would produce an amine.

Scientific Research Applications

5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol: Shares the piperidine sulfonyl group but lacks the pyrazole ring and phenylethyl substituent.

    N-(1-phenylethyl)-1H-pyrazole-3-carboxamide: Contains the pyrazole ring and phenylethyl substituent but lacks the piperidine sulfonyl group.

Uniqueness

5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C24H28N4O4S

Molecular Weight

468.6 g/mol

IUPAC Name

3-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H28N4O4S/c1-17(18-9-5-3-6-10-18)25-24(29)21-16-20(26-27-21)19-11-12-22(32-2)23(15-19)33(30,31)28-13-7-4-8-14-28/h3,5-6,9-12,15-17H,4,7-8,13-14H2,1-2H3,(H,25,29)(H,26,27)

InChI Key

ACQCIIBLLXNAOM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=NN2)C3=CC(=C(C=C3)OC)S(=O)(=O)N4CCCCC4

Origin of Product

United States

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